molecular formula C13H14ClN B015437 4-Amino-3-methylbiphenyl, hydrochloride CAS No. 3419-49-6

4-Amino-3-methylbiphenyl, hydrochloride

Cat. No.: B015437
CAS No.: 3419-49-6
M. Wt: 219.71 g/mol
InChI Key: XMPYXYUWGANKMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylbiphenyl, hydrochloride typically involves the reaction of 4-Amino-3-methylbiphenyl with hydrochloric acid. The detailed synthetic routes and reaction conditions can vary, but one common method involves the following steps :

    Starting Material: 4-Amino-3-methylbiphenyl.

    Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt.

    Purification: The product is purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbiphenyl, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

4-Amino-3-methylbiphenyl, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Its mutagenic properties make it useful in genetic studies and mutagenesis research.

    Medicine: It is studied for its potential effects on cellular processes and its role in carcinogenesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbiphenyl, hydrochloride involves its interaction with cellular DNA, leading to mutations and potential carcinogenic effects. The amino group allows it to form covalent bonds with DNA, causing structural changes and disruptions in normal cellular processes . This compound primarily targets nucleophilic sites in DNA, leading to the formation of adducts and subsequent mutagenesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylbiphenyl
  • 4-Amino-4’-methylbiphenyl
  • 2-Amino-3-methylbiphenyl

Comparison

4-Amino-3-methylbiphenyl, hydrochloride is unique due to its specific substitution pattern on the biphenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct mutagenic and carcinogenic properties, making it particularly useful in certain types of research .

Properties

IUPAC Name

2-methyl-4-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPYXYUWGANKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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